molecular formula C8H5ClF3NO2 B1376464 1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene CAS No. 1044271-89-7

1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene

Cat. No. B1376464
M. Wt: 239.58 g/mol
InChI Key: ZZHLGDSKENSUSJ-UHFFFAOYSA-N
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Patent
US09359338B2

Procedure details

Add slowly tosyl chloride (1.1 g, 6.02 mmol) to the mixture of (3-nitro-5-(trifluoromethyl)phenyl)methanol (1.1 g, 5.18 mmol) and triethylamine (1.62 mL) in dichloromethane (20 mL) at 0° C., stir the resulting mixture for 15 hrs at room temperature. Concentrate the mixture to obtain the crude product, purify by flash chromatography (silica gel, EtOAc:PE=1:15) to afford the title compound (655 mg, 55%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
1.62 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
55%

Identifiers

REACTION_CXSMILES
S([Cl:11])(C1C=CC(C)=CC=1)(=O)=O.[N+:12]([C:15]1[CH:16]=[C:17]([CH2:25]O)[CH:18]=[C:19]([C:21]([F:24])([F:23])[F:22])[CH:20]=1)([O-:14])=[O:13].C(N(CC)CC)C>ClCCl>[Cl:11][CH2:25][C:17]1[CH:18]=[C:19]([C:21]([F:24])([F:23])[F:22])[CH:20]=[C:15]([N+:12]([O-:14])=[O:13])[CH:16]=1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C(C1)C(F)(F)F)CO
Name
Quantity
1.62 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir the resulting mixture for 15 hrs at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the mixture
CUSTOM
Type
CUSTOM
Details
to obtain the crude product
CUSTOM
Type
CUSTOM
Details
purify by flash chromatography (silica gel, EtOAc:PE=1:15)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClCC1=CC(=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 655 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 52.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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